5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS number and chemical identifiers
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS number and chemical identifiers
Technical Whitepaper: Strategic Utilization of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol in Medicinal Chemistry
Executive Summary
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807191-85-0) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct vectors for chemical modification (OH, Br, and the F/CF3 motif). This guide analyzes its physiochemical profile, synthetic accessibility via diazonium chemistry, and its utility as a "metabolic fortress" in kinase inhibitor and agrochemical design.
Part 1: Chemical Identity & Physiochemical Profile
This molecule is not merely a building block; it is a "chassis" for lipophilic efficiency. The combination of the trifluoromethyl group (
Table 1: Chemical Identifiers and Properties
| Parameter | Data / Value |
| Chemical Name | 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol |
| CAS Number | 1807191-85-0 (Specific Isomer) |
| Molecular Formula | |
| Molecular Weight | 258.99 g/mol |
| SMILES | Oc1cc(Br)cc(C(F)(F)F)c1F |
| InChI Key | YEXDUOBPGXWJPM-UHFFFAOYSA-N |
| Predicted pKa | 7.8 ± 0.4 (Acidic due to electron-withdrawing |
| LogP (Predicted) | ~3.4 (High Lipophilicity) |
| Appearance | Off-white to pale yellow crystalline solid |
Critical Note on Isomerism: Researchers must distinguish this specific isomer from its regioisomers, such as 4-bromo-2-fluoro-6-(trifluoromethyl)phenol. The position of the bromine at C5 (meta to the hydroxyl) is critical for preserving the "exit vector" geometry in structure-based drug design.
Part 2: Synthetic Accessibility & Manufacturing
Direct bromination of 2-fluoro-3-(trifluoromethyl)phenol is chemically inefficient for accessing the 5-bromo isomer. The hydroxyl group (strong ortho/para director) directs electrophilic aromatic substitution to positions 4 and 6. Therefore, the 5-bromo motif requires a synthetic route that bypasses standard electrophilic directing effects, typically via the aniline precursor.
Preferred Protocol: Sandmeyer-Type Hydrolysis
The most robust route involves the conversion of 5-bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 1805580-19-1) to the phenol.
Step-by-Step Methodology:
-
Diazotization:
-
Reagents: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline (1.0 eq),
(1.1 eq), (2.5 M aqueous solution). -
Procedure: Dissolve the aniline in dilute sulfuric acid and cool to 0°C. Add aqueous sodium nitrite dropwise, maintaining internal temperature <5°C. Stir for 30 minutes to form the diazonium salt intermediate.
-
Mechanism:[1][2] The amine is converted to the unstable diazonium species (
).
-
-
Hydrolysis:
-
Reagents:
(catalytic), (solvent/reactant). -
Procedure: The cold diazonium solution is added dropwise to a refluxing solution of dilute sulfuric acid containing catalytic copper sulfate.
-
Why: High temperature promotes the
-like loss of gas, generating a highly reactive aryl cation that is immediately trapped by water to form the phenol. -
Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
-
Visualizing the Synthetic Logic
Figure 1: Synthetic pathway prioritizing regiochemical fidelity. The aniline route avoids the mixture of isomers inherent in direct bromination.
Part 3: Reactivity & Functionalization Strategy
For the medicinal chemist, this molecule offers a "Plug-and-Play" scaffold. The orthogonality of the Bromine (C5) and the Hydroxyl (C1) allows for sequential functionalization.
The Hydroxyl Vector (C1)
The phenol is the primary anchor point. Due to the electron-withdrawing nature of the
-
Implication: Alkylation reactions (Williamson ether synthesis) proceed rapidly with mild bases (
or ) in polar aprotic solvents (DMF/ACN). -
Protocol Tip: Avoid strong bases like NaH if sensitive functional groups are present downstream; the enhanced acidity makes the phenoxide easy to generate.
The Bromine Vector (C5)
The bromine atom is positioned meta to the phenol and para to the fluorine. This steric environment is accessible for Palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura: Couples with aryl boronic acids.
-
Buchwald-Hartwig: Couples with amines to form C-N bonds.
-
Selectivity: The C-Br bond is weaker than the C-F and C-CF3 bonds, ensuring chemoselective coupling at C5 without disturbing the fluorinated motifs.
The Metabolic Shield (C2/C3)
The 2-Fluoro and 3-Trifluoromethyl groups are generally chemically inert under standard synthetic conditions. Their role is biological:
-
Metabolic Blocking: They block oxidative metabolism (P450 hydroxylation) at the vulnerable C2/C3 positions.
-
Lipophilicity: The
group significantly boosts membrane permeability.
Functionalization Decision Tree
Figure 2: Strategic functionalization logic. The order of operations (OH vs. Br) depends on the stability of the linker attached to the phenol.
Part 4: Handling & Safety (SDS Summary)
While specific toxicological data for this exact isomer is limited, it should be handled with the rigor applied to fluorinated phenols.
-
Hazards:
-
Skin/Eye Irritant: The acidity of the phenol combined with the lipophilic
group allows for rapid dermal absorption and irritation. -
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (
or Argon). Phenols can oxidize over time, turning pink/brown; however, the electron-withdrawing groups on this scaffold provide significant oxidative stability compared to electron-rich phenols. -
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[3]
References
-
Reagentia Chemical Data. (2025). 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol Product Specifications. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Phenols. Retrieved from
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Journal of Physical Organic Chemistry. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. (Contextual pKa data for CF3-phenols). Retrieved from
-
BLD Pharm. (2025). Precursor Availability: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline. Retrieved from
